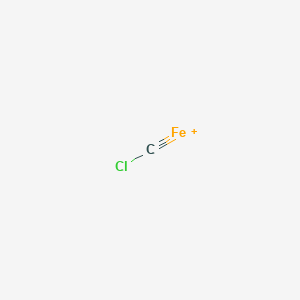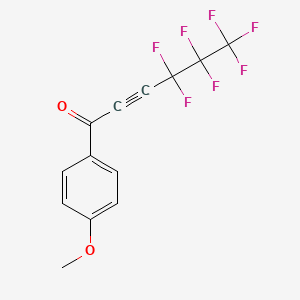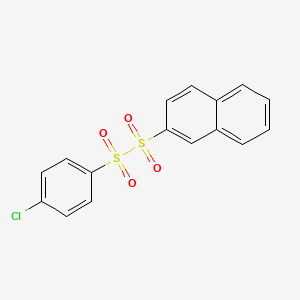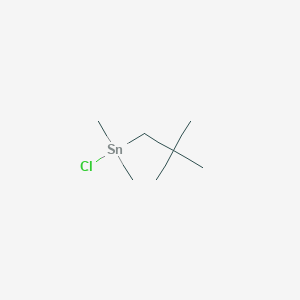![molecular formula C11H9NO2 B14372262 2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione CAS No. 93680-22-9](/img/structure/B14372262.png)
2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione is a tricyclic compound that features prominently in the chemistry of heterocyclic compounds. This compound is a structural motif in a range of natural indole alkaloids, such as the bisindole alkaloids flinderoles, which are isolated from plants belonging to the genus Flindersia . Derivatives of this compound have shown potential for the treatment of autoimmune conditions, obesity, diabetes, and exhibit anti-inflammatory, analgesic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione typically involves intramolecular alkylation of the indole nitrogen atom with halides or mesylates . Another approach is the cyclization of the corresponding alcohol under oxidative conditions to obtain a tricyclic amide . The assembly of the 2,3-Dihydro-1H-pyrrolo[1,2-a]indole ring can also be performed by a cascade reaction of indoles with dielectrophilic α-keto-β,γ-unsaturated esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Fremy’s salt and other peroxides.
Reduction: Nickel-aluminium alloy in aqueous acetic acid is used for reduction reactions.
Substitution: Sodium hydride and copper (I) bromide in dimethylformamide are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones.
Reduction: Aldehydes and alcohols.
Substitution: Trifluoroethyl derivatives.
Scientific Research Applications
2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione involves its interaction with specific molecular targets and pathways. For example, it acts as an agonist for S1P1 receptors and 5-HT2c receptors, and as an inhibitor of PKCβ-protein kinase . These interactions result in the modulation of various cellular processes, including inflammation, cell proliferation, and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-7-methoxy-6-methyl-1H-pyrrolo[1,2-a]indole-9-carbaldehyde .
- 2,3-Dihydro-6,9-dimethyl-7,8-dioxo-1H-pyrrolo[1,2-a]indole .
- 1H-Indole-2,3-dione .
Uniqueness
2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione is unique due to its tricyclic structure and its ability to interact with multiple biological targets.
Properties
CAS No. |
93680-22-9 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione |
InChI |
InChI=1S/C11H9NO2/c13-9-3-4-10(14)11-8(9)6-7-2-1-5-12(7)11/h3-4,6H,1-2,5H2 |
InChI Key |
TUMNEHWNVYHXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(N2C1)C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14372184.png)

![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide](/img/structure/B14372190.png)

![Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate](/img/structure/B14372207.png)


![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B14372240.png)
![1-({[4-(2-Bromopropanoyl)phenyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14372241.png)
![Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]-](/img/structure/B14372243.png)



